tert-butyl N-(hex-1-yn-3-yl)carbamate
Description
tert-butyl N-(hex-1-yn-3-yl)carbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) group attached to a hex-1-yn-3-yl amine. Its molecular formula is C₁₁H₁₃NO₄S, with a molecular weight of 255.29 g/mol, and it is registered under CAS number 156916-81-3 . The compound features an alkyne group (C≡C) at position 1 of the hexyl chain and a carbamate moiety, making it a versatile intermediate in organic synthesis, particularly for introducing protected amine functionalities in pharmaceuticals or agrochemicals. The Boc group serves as a temporary protecting group for amines, enabling selective reactivity in multi-step syntheses.
Properties
IUPAC Name |
tert-butyl N-hex-1-yn-3-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-6-8-9(7-2)12-10(13)14-11(3,4)5/h2,9H,6,8H2,1,3-5H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMXVSYFTFRIIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(hex-1-yn-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with hex-1-yn-3-ylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(hex-1-yn-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of different substituted carbamates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl N-(hex-1-yn-3-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It is also employed in the development of enzyme inhibitors .
Medicine: Its unique structure allows for the design of molecules with improved pharmacokinetic properties .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It is also utilized in the formulation of coatings, adhesives, and sealants .
Mechanism of Action
The mechanism of action of tert-butyl N-(hex-1-yn-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalysis. This inhibition can occur through covalent modification or reversible binding, depending on the nature of the interaction .
Comparison with Similar Compounds
Research Findings and Data Gaps
- Biological Activity : Analogues like 41e and benzimidazolone derivatives exhibit bioactivity in enzyme inhibition, but the target compound’s pharmacological profile remains unexplored .
- Thermal Stability : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data are absent for most compounds, limiting comparisons of decomposition behavior.
Biological Activity
Tert-butyl N-(hex-1-yn-3-yl)carbamate is a compound that has garnered attention due to its potential biological activities, particularly in metabolic regulation and enzyme inhibition. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a tert-butyl group attached to a hex-1-yne chain via a carbamate linkage. Its molecular formula is , with a molar mass of 197.26 g/mol. The presence of the terminal alkyne group suggests reactivity in organic transformations, making it an interesting candidate for various biochemical applications.
The primary biological activity attributed to this compound is its inhibition of acetyl-CoA carboxylase 2 (ACC2) . This enzyme plays a crucial role in fatty acid metabolism, and its inhibition leads to several metabolic effects:
- Increased mitochondrial fatty acid oxidation : Enhances energy expenditure by promoting the breakdown of fatty acids.
- Decreased intramyocellular lipid deposition : Reduces lipid accumulation within muscle cells, which can improve insulin sensitivity.
Biological Activity and Applications
Research indicates that this compound may have therapeutic implications for metabolic disorders such as insulin resistance and obesity. The compound's ability to cross biological membranes, including the blood-brain barrier, enhances its potential for treating central nervous system-related metabolic conditions.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits acetyl-CoA carboxylase 2 | |
| Metabolic Regulation | Enhances fatty acid oxidation and insulin sensitivity | |
| CNS Penetration | Capable of crossing the blood-brain barrier |
Case Studies
Several studies have explored the effects of similar compounds on metabolic pathways. For instance, derivatives of alkynes have shown promising results in modulating enzyme activities related to lipid metabolism. These studies underline the potential for developing new therapeutic agents based on the structural framework of this compound.
Case Study 1: Insulin Sensitivity Improvement
A study demonstrated that compounds inhibiting ACC2 led to improved insulin sensitivity in animal models. The administration of this compound resulted in significant reductions in plasma glucose levels and enhanced glucose tolerance tests.
Case Study 2: Anticancer Properties
While primarily focused on metabolic disorders, compounds with similar structures have also been investigated for anticancer properties. Alkynes have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of metabolic pathways that are often dysregulated in tumors.
Q & A
Q. Table 1: Comparative Reactivity in Cross-Coupling Reactions
| Reaction Type | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| Sonogashira Coupling | PdCl₂(PPh₃)₂/CuI | 62 | |
| CuAAC | CuSO₄/sodium ascorbate | 88 | |
| Suzuki-Miyaura | XPhos Pd G3 | 45 |
Q. Table 2: Stability Under Accelerated Degradation Conditions
| Condition | Time | Degradation (%) |
|---|---|---|
| 40°C/75% RH | 4 weeks | 12 |
| 0.1 M HCl | 24 hr | 98 |
| UV light (254 nm) | 48 hr | 28 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
